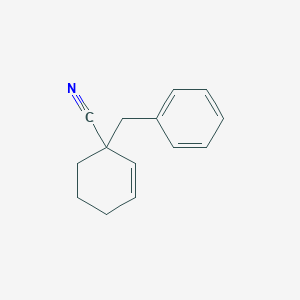
2-(1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-4-yl)-5-methyl-1,3,4-thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-4-yl)-5-methyl-1,3,4-thiadiazole is a complex organic compound that features a thiadiazole ring, a piperidine ring, and a bromothiophene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-4-yl)-5-methyl-1,3,4-thiadiazole typically involves multiple steps:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving 1,2-diamine derivatives with sulfonium salts.
Introduction of the Bromothiophene Moiety: This step often involves the use of bromination reactions on thiophene derivatives.
Formation of the Thiadiazole Ring: This can be synthesized through cyclization reactions involving thiosemicarbazide derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions can occur at the bromine atom, converting it to a hydrogen atom.
Substitution: The bromine atom in the bromothiophene moiety can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include the corresponding hydrogenated derivatives.
Substitution: Products include various substituted thiophenes.
Aplicaciones Científicas De Investigación
2-(1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-4-yl)-5-methyl-1,3,4-thiadiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: Used in the development of new materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The bromothiophene moiety may interact with hydrophobic pockets in proteins, while the thiadiazole ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to the compound’s biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)-5-methyl-1,3,4-thiadiazole
- 2-(1-((5-Fluorothiophen-2-yl)sulfonyl)piperidin-4-yl)-5-methyl-1,3,4-thiadiazole
Uniqueness
The presence of the bromine atom in 2-(1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-4-yl)-5-methyl-1,3,4-thiadiazole imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its chloro and fluoro analogs. This can lead to different biological activities and applications.
Propiedades
IUPAC Name |
2-[1-(5-bromothiophen-2-yl)sulfonylpiperidin-4-yl]-5-methyl-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN3O2S3/c1-8-14-15-12(19-8)9-4-6-16(7-5-9)21(17,18)11-3-2-10(13)20-11/h2-3,9H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKYIPPCNMYTDPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)C2CCN(CC2)S(=O)(=O)C3=CC=C(S3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN3O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]-1-(oxan-4-yl)urea](/img/structure/B2816142.png)
![5-methyl-N-(5-(4-phenyltetrahydro-2H-pyran-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-3-carboxamide](/img/structure/B2816144.png)

![N-Ethyl-N-[2-oxo-2-(4-oxo-8-azaspiro[4.5]decan-8-yl)ethyl]prop-2-enamide](/img/structure/B2816147.png)

![(2E)-3-[1-TRiphenylmethyl)imidazol-4-yl]prop-2-enenitrile](/img/structure/B2816155.png)
![1-(5-Chloro-2-methoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2816157.png)






![2-[(4-Chlorophenyl)sulfinyl]-4,6-dimethyl-3-pyridinyl methyl sulfone](/img/structure/B2816164.png)
